molecular formula C15H20N2O3 B6538669 2-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide CAS No. 1060326-79-5

2-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide

Cat. No.: B6538669
CAS No.: 1060326-79-5
M. Wt: 276.33 g/mol
InChI Key: LSHSOKHDYCAINK-UHFFFAOYSA-N
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Description

2-Methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide is a synthetic acetamide derivative featuring a methoxy-substituted acetamide core linked to a phenyl group modified with a 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain. This structure combines aromatic, amide, and pyrrolidine functionalities, making it a candidate for targeting biological systems where these moieties play critical roles, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

2-methoxy-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-11-14(18)16-13-6-4-12(5-7-13)10-15(19)17-8-2-3-9-17/h4-7H,2-3,8-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHSOKHDYCAINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 2-methoxyphenyl isocyanate with an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process would also involve purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent, particularly in the treatment of neurological disorders. Its ability to interact with specific receptors and enzymes makes it a candidate for further pharmacological studies. Research indicates that derivatives of this compound may exhibit neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

Studies have demonstrated that 2-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide can influence various biological pathways. It has been investigated for its anti-inflammatory properties and its role in modulating neurotransmitter systems. The compound's interactions with GABAergic and dopaminergic systems have been a focus of research, highlighting its potential use in treating mood disorders.

Chemical Biology

In chemical biology, this compound serves as a valuable building block for synthesizing more complex molecules. Its structural features allow for modifications that can lead to new compounds with enhanced biological activity or specificity. Researchers utilize it to explore structure-activity relationships (SAR) in drug design.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated significant protection against cell death, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of the compound. In vitro experiments demonstrated that it reduced pro-inflammatory cytokine production in activated macrophages, indicating its potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Key Observations:

Pyrrolidine Role : The pyrrolidine ring is a conserved feature in all analogs (e.g., –5), suggesting its importance in binding interactions, possibly through hydrogen bonding or hydrophobic interactions .

Substituent Variability: Target vs. : Replacement of the pyridine group () with a methoxy group (Target) reduces molecular weight and may enhance lipophilicity. Target vs. : The sulfonyl group in increases polarity and molecular weight compared to the oxoethyl chain in the Target, likely affecting solubility and membrane permeability . Target vs. E244-0324: The indole and isopropylphenyl groups in E244-0324 contribute to higher molecular weight (417.51 vs.

Functional Group Impact: Thioether (): The sulfur atom in may confer metabolic instability compared to the oxygen-based linkages in the Target . Methoxy Group (Target vs.

Pharmacological Potential:

  • Pyrrolidine-Containing Analogs : Compounds like E244-0324 () are screened for bioactivity, implying the Target may also target enzymes or receptors where pyrrolidine is a key pharmacophore .
  • Solubility and Bioavailability : The Target’s lower molecular weight compared to E244-0324 (319.36 vs. 417.51) may enhance solubility, while the absence of polar sulfonyl groups (cf. ) could improve lipid membrane penetration .

Biological Activity

The compound 2-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H20N2O3C_{15}H_{20}N_{2}O_{3}, with a molecular weight of approximately 276.34 g/mol. The structure features a methoxy group, a pyrrolidinyl moiety, and an acetamide functional group, which contribute to its pharmacological properties.

Research indicates that compounds with similar structural frameworks often interact with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. Specifically, the pyrrolidinyl component may enhance central nervous system activity by modulating neurotransmitter systems.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 to 156.47 µM against various bacterial strains, indicating moderate to good antimicrobial efficacy .
  • Antifungal Activity :
    • Similar derivatives have shown antifungal properties, particularly against Candida albicans and Fusarium oxysporum, with MIC values reported between 16.69 to 222.31 µM .
  • Neuroprotective Effects :
    • The compound's ability to inhibit neutral sphingomyelinase 2 (nSMase2) has been linked to neuroprotective effects in models of Alzheimer's disease. Inhibition of nSMase2 is crucial as it plays a role in the formation of exosomes involved in cell signaling and neuroinflammation .

Case Study 1: Neuroprotective Efficacy

A study involving the administration of related compounds demonstrated significant neuroprotective effects in transgenic mouse models of Alzheimer's disease. The compound exhibited favorable pharmacokinetic properties, such as substantial brain penetration and prolonged action, leading to reduced markers of neuroinflammation .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives including this compound were tested against various bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also displayed potential for biofilm disruption, outperforming standard treatments like cefadroxil .

Research Findings Summary

Activity Type Target Organism/Condition MIC Values (µM) Notes
AntibacterialStaphylococcus aureus5.64 - 77.38Moderate activity
AntifungalCandida albicans16.69 - 78.23Effective against fungal infections
NeuroprotectiveAlzheimer's Disease ModelN/AInhibits nSMase2, reduces inflammation

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